molecular formula C17H17NO5 B356053 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid CAS No. 925567-84-6

2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid

Cat. No.: B356053
CAS No.: 925567-84-6
M. Wt: 315.32g/mol
InChI Key: PVHBIRPQLGHSRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid typically involves the reaction of 3-(2-Methoxyethoxy)aniline with a benzoic acid derivative under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(2-Ethoxyethoxy)anilino]-carbonyl}benzoicacid
  • 2-{[3-(2-Methoxypropoxy)anilino]-carbonyl}benzoicacid
  • 2-{[3-(2-Methoxyethoxy)phenyl]carbonyl}benzoicacid

Uniqueness

2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid is unique due to its specific methoxyethoxy substituent, which imparts distinct chemical and biological properties. This substituent can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in research .

Properties

IUPAC Name

2-[[3-(2-methoxyethoxy)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-22-9-10-23-13-6-4-5-12(11-13)18-16(19)14-7-2-3-8-15(14)17(20)21/h2-8,11H,9-10H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHBIRPQLGHSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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